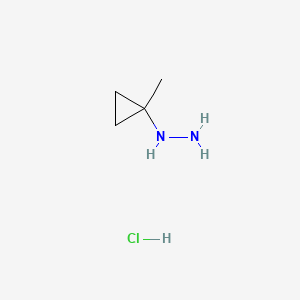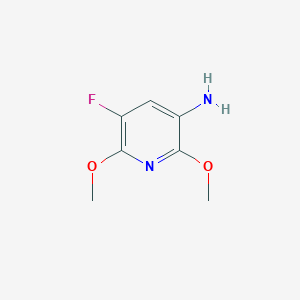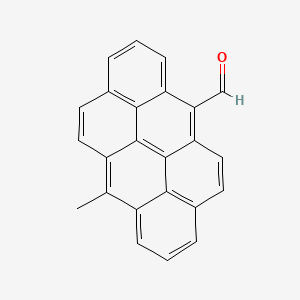
Dibenzo(def,mno)chrysene-12-carboxaldehyde, 6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzo(def,mno)chrysene-12-carboxaldehyde, 6-methyl- is a polycyclic aromatic hydrocarbon (PAH) derivative. This compound is known for its complex structure, which includes multiple fused benzene rings. It is a member of the dibenzochrysene family, which is characterized by its high molecular weight and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzo(def,mno)chrysene-12-carboxaldehyde, 6-methyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under high-temperature conditions. The reaction often requires the use of catalysts such as palladium or platinum to facilitate the formation of the fused ring structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to maintain the necessary reaction conditions and ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
Dibenzo(def,mno)chrysene-12-carboxaldehyde, 6-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions typically result in halogenated or alkylated derivatives.
Scientific Research Applications
Dibenzo(def,mno)chrysene-12-carboxaldehyde, 6-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying PAH behavior.
Biology: Researchers study its interactions with biological systems to understand its potential effects and mechanisms of action.
Medicine: The compound is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is used in the production of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of Dibenzo(def,mno)chrysene-12-carboxaldehyde, 6-methyl- involves its interaction with various molecular targets. These interactions can lead to changes in cellular processes and pathways. For example, the compound may bind to specific receptors or enzymes, altering their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Dibenzo(def,mno)chrysene: A parent compound with a similar structure but lacking the carboxaldehyde and methyl groups.
Dibenzo(cd,jk)pyrene: Another PAH with a different arrangement of fused benzene rings.
Anthanthrene: A related compound with a similar molecular framework.
Uniqueness
Dibenzo(def,mno)chrysene-12-carboxaldehyde, 6-methyl- is unique due to its specific functional groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
63040-58-4 |
|---|---|
Molecular Formula |
C24H14O |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
22-methylhexacyclo[11.7.1.14,20.02,11.03,8.017,21]docosa-1,3(8),4,6,9,11,13,15,17(21),18,20(22)-undecaene-12-carbaldehyde |
InChI |
InChI=1S/C24H14O/c1-13-16-6-2-4-14-9-11-19-20(12-25)18-7-3-5-15-8-10-17(13)23(22(15)18)24(19)21(14)16/h2-12H,1H3 |
InChI Key |
GPTXUWVDFMQENI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC3=C4C2=C5C(=C(C4=CC=C3)C=O)C=CC6=C5C1=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyridine, 2-[2-(1-naphthalenyl)-4-oxazolyl]-](/img/structure/B13939369.png)
![2-amino-1-(3-methoxy-2,6-dimethylphenyl)-5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13939373.png)
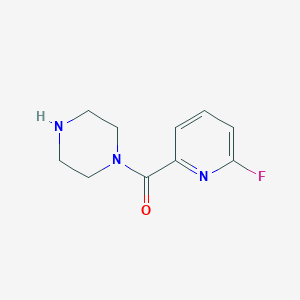

![1-[8-(2-Octylcyclopropyl)octanoyl]pyrrolidine](/img/structure/B13939388.png)
![5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13939395.png)
![Ethyl 5-[(phenylamino)methyl]furan-3-carboxylate](/img/structure/B13939404.png)
![5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B13939408.png)
![Spiro[3.5]nonane-1,3-dione, 7-(1,1-dimethylethyl)-](/img/structure/B13939418.png)
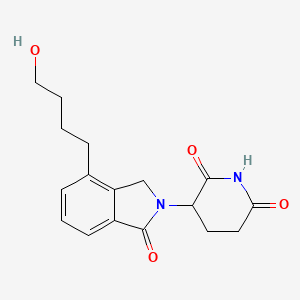
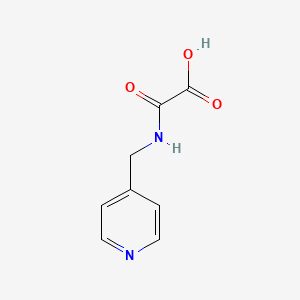
![2-Benzo[1,3]dioxol-5-yl-1-(3-hydroxy-piperidin-1-yl)-ethanone](/img/structure/B13939435.png)
